molecular formula C16H17N3O2S B11275806 N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)benzamide

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)benzamide

Cat. No.: B11275806
M. Wt: 315.4 g/mol
InChI Key: KMJAVDATRVBSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazole intermediates. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine to form the pyrrolidine ring . The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea . The final step involves coupling the pyrrolidine and thiazole intermediates with benzamide under appropriate conditions, such as using a coupling agent like TBTU in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is unique due to its combination of the pyrrolidine, thiazole, and benzamide moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C16H17N3O2S/c20-14(19-8-4-5-9-19)10-13-11-22-16(17-13)18-15(21)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,17,18,21)

InChI Key

KMJAVDATRVBSNT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.